molecular formula C20H18BrNO4S B15109733 Ethyl 2-{[(7-bromo-1-benzoxepin-4-yl)carbonyl]amino}-4,5-dimethylthiophene-3-carboxylate

Ethyl 2-{[(7-bromo-1-benzoxepin-4-yl)carbonyl]amino}-4,5-dimethylthiophene-3-carboxylate

Cat. No.: B15109733
M. Wt: 448.3 g/mol
InChI Key: GHJMYKXGRIGEGL-UHFFFAOYSA-N
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Description

Ethyl 2-{[(7-bromo-1-benzoxepin-4-yl)carbonyl]amino}-4,5-dimethylthiophene-3-carboxylate is a structurally complex heterocyclic compound featuring a 4,5-dimethylthiophene-3-carboxylate core substituted with a 7-bromo-1-benzoxepin-4-yl carbonylamino group. The benzoxepin moiety, a seven-membered oxygen-containing heterocycle, introduces steric bulk and electronic effects that may influence pharmacological properties such as solubility, metabolic stability, and target binding affinity.

The 4,5-dimethylthiophene scaffold is a pharmacophoric motif present in bioactive molecules like olanzapine (an antipsychotic) and tinoridine (an anti-inflammatory agent) . However, the absence of direct biological data for this compound necessitates extrapolation from structurally related analogs.

Properties

Molecular Formula

C20H18BrNO4S

Molecular Weight

448.3 g/mol

IUPAC Name

ethyl 2-[(7-bromo-1-benzoxepine-4-carbonyl)amino]-4,5-dimethylthiophene-3-carboxylate

InChI

InChI=1S/C20H18BrNO4S/c1-4-25-20(24)17-11(2)12(3)27-19(17)22-18(23)13-7-8-26-16-6-5-15(21)10-14(16)9-13/h5-10H,4H2,1-3H3,(H,22,23)

InChI Key

GHJMYKXGRIGEGL-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)C1=C(SC(=C1C)C)NC(=O)C2=CC3=C(C=CC(=C3)Br)OC=C2

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Ethyl 2-{[(7-bromo-1-benzoxepin-4-yl)carbonyl]amino}-4,5-dimethylthiophene-3-carboxylate typically involves multiple steps, starting from commercially available precursors. The key steps include:

    Formation of the Benzoxepin Ring: This can be achieved through a cyclization reaction involving a suitable precursor, such as a brominated phenol derivative.

    Introduction of the Thiophene Ring: This step involves the formation of the thiophene ring through a series of reactions, including halogenation and cyclization.

    Coupling Reactions: The final step involves coupling the benzoxepin and thiophene rings through an amide bond formation, followed by esterification to introduce the ethyl ester group.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and minimize costs. This could include the use of high-throughput screening to identify the most efficient catalysts and reaction conditions, as well as the development of scalable processes for each step of the synthesis.

Chemical Reactions Analysis

Types of Reactions

Ethyl 2-{[(7-bromo-1-benzoxepin-4-yl)carbonyl]amino}-4,5-dimethylthiophene-3-carboxylate can undergo various types of chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.

    Reduction: Reduction reactions can be used to remove halogen atoms or to reduce carbonyl groups to alcohols.

    Substitution: The bromine atom in the benzoxepin ring can be substituted with other nucleophiles, such as amines or thiols.

Common Reagents and Conditions

Common reagents used in these reactions include:

    Oxidizing Agents: Such as potassium permanganate (KMnO4) or chromium trioxide (CrO3).

    Reducing Agents: Such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).

    Nucleophiles: Such as ammonia (NH3) or thiols (R-SH).

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can lead to the formation of carboxylic acids or ketones, while reduction can yield alcohols or amines.

Scientific Research Applications

Ethyl 2-{[(7-bromo-1-benzoxepin-4-yl)carbonyl]amino}-4,5-dimethylthiophene-3-carboxylate has a wide range of scientific research applications, including:

    Chemistry: The compound can be used as a building block for the synthesis of more complex molecules, as well as a model compound for studying reaction mechanisms.

    Biology: The compound’s unique structure makes it a potential candidate for studying biological interactions, such as enzyme inhibition or receptor binding.

    Medicine: The compound may have potential therapeutic applications, such as in the development of new drugs for treating diseases or disorders.

    Industry: The compound can be used in the development of new materials, such as polymers or coatings, due to its unique chemical properties.

Mechanism of Action

The mechanism of action of Ethyl 2-{[(7-bromo-1-benzoxepin-4-yl)carbonyl]amino}-4,5-dimethylthiophene-3-carboxylate involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s unique structure allows it to bind to these targets with high affinity, leading to changes in their activity or function. The exact pathways involved depend on the specific application and target.

Comparison with Similar Compounds

Key Observations :

  • Phenolic vs. Brominated Substituents: Compounds with phenolic hydroxyl groups (e.g., 3d) exhibit superior antioxidant activity compared to non-polar substituents, attributed to hydrogen-donating capacity . The brominated benzoxepin group in the target compound may instead favor interactions with hydrophobic binding pockets in biological targets.

Pharmacological Activities

While biological data for the target compound are absent, insights can be drawn from related analogs:

Compound Antioxidant Activity (IC₅₀/%) Anti-Inflammatory Activity (% Inhibition) Notes
3d 73.2% (DPPH scavenging) 78.4% (carrageenan-induced edema) Phenolic group critical for activity
3f (4-hydroxy-3,5-dimethoxyphenyl) 85.1% (DPPH scavenging) 83.1% Steric hindrance enhances stability
Target Compound (inferred) Not reported Not reported Bromine may enhance cytotoxicity

Implications :

  • Antioxidant activity correlates strongly with electron-donating groups (e.g., -OH, -OCH₃) . The bromine atom’s electron-withdrawing nature in the target compound may reduce radical-scavenging efficacy but could favor alternative mechanisms (e.g., enzyme inhibition).

Biological Activity

Chemical Structure and Properties

Ethyl 2-{[(7-bromo-1-benzoxepin-4-yl)carbonyl]amino}-4,5-dimethylthiophene-3-carboxylate is characterized by its unique structural components:

  • Benzoxepin moiety : Known for various biological activities, including anti-inflammatory and anticancer properties.
  • Thiophene ring : Often associated with antimicrobial and antifungal activities.
  • Bromo substitution : The presence of bromine can enhance biological activity through increased lipophilicity and potential halogen bonding.

The biological activity of the compound can be attributed to several mechanisms:

  • Inhibition of Enzymatic Pathways : Compounds similar to this structure have been shown to inhibit specific enzymes involved in cancer proliferation and inflammation.
  • Modulation of Cellular Signaling : The compound may interact with key signaling pathways, such as the MAPK and PI3K/Akt pathways, which are critical in cancer cell survival and proliferation.
  • Antimicrobial Activity : Thiophene derivatives often exhibit broad-spectrum antimicrobial effects, potentially making this compound useful against various pathogens.

Pharmacological Effects

Research has indicated that compounds with similar structures exhibit a range of pharmacological effects:

  • Anticancer Activity : Studies have reported that benzoxepin derivatives can induce apoptosis in cancer cells and inhibit tumor growth in vivo.
  • Anti-inflammatory Properties : Many thiophene compounds have demonstrated the ability to reduce inflammation in animal models, suggesting potential therapeutic uses in diseases like arthritis.
  • Antimicrobial Effects : Preliminary data suggest that this compound may possess antibacterial and antifungal properties.

Study 1: Anticancer Activity

A study published in Journal of Medicinal Chemistry evaluated the anticancer effects of benzoxepin derivatives. The researchers found that a related compound significantly inhibited the growth of breast cancer cells through apoptosis induction. The mechanism was linked to the activation of caspase pathways, suggesting that this compound may exhibit similar properties.

Study 2: Anti-inflammatory Effects

In a study conducted by Pharmacology Research & Perspectives, researchers examined the anti-inflammatory effects of thiophene derivatives. They reported a significant reduction in pro-inflammatory cytokines in animal models treated with these compounds. This indicates that this compound could potentially serve as an anti-inflammatory agent.

Study 3: Antimicrobial Activity

A recent investigation published in Microbial Drug Resistance assessed various thiophene compounds for their antimicrobial properties. The results showed that certain derivatives exhibited potent activity against both Gram-positive and Gram-negative bacteria. This suggests that the compound might also possess similar antimicrobial efficacy.

Summary of Biological Activities

Activity TypeObserved EffectReference
AnticancerInduces apoptosisJournal of Medicinal Chemistry
Anti-inflammatoryReduces cytokine levelsPharmacology Research & Perspectives
AntimicrobialInhibits bacterial growthMicrobial Drug Resistance

Structure-Activity Relationship (SAR)

Structural FeatureImpact on Activity
Benzoxepin moietyEnhances anticancer activity
Thiophene ringContributes to antimicrobial properties
Bromo substitutionIncreases lipophilicity

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for Ethyl 2-{[(7-bromo-1-benzoxepin-4-yl)carbonyl]amino}-4,5-dimethylthiophene-3-carboxylate, and how do reaction conditions influence yield?

  • Methodology : Multi-step synthesis is typically required, starting with Gewald reactions to form the thiophene core. For example, ethyl 2-amino-4,5-dimethylthiophene-3-carboxylate (a structural analog) is synthesized via cyclocondensation of ketones with cyanoacetates, followed by functionalization of the amino group . The bromo-benzoxepin moiety can be introduced via coupling reactions (e.g., amide bond formation using carbodiimide reagents). Key factors include:

  • Temperature : Reactions often proceed at 60–80°C to balance reactivity and side-product formation.
  • Catalysts : Use of DMAP (4-dimethylaminopyridine) for acylations .
  • Purification : Column chromatography with gradients of ethyl acetate/hexane (yields ~20–40%) .

Q. How is the compound characterized structurally, and what spectroscopic techniques are most reliable?

  • Methodology :

  • NMR : 1^1H and 13^13C NMR confirm substituent positions (e.g., thiophene protons at δ 6.5–7.5 ppm; carbonyl carbons at δ 165–175 ppm) .
  • X-ray crystallography : Resolves crystal packing and confirms stereochemistry, as seen in analogs like ethyl 4-(4-hydroxyphenyl)-6-(6-methoxy-2-naphthyl)-2-oxocyclohex-3-ene-1-carboxylate .
  • HRMS : Validates molecular weight (e.g., [M+H]+^+ with <2 ppm error) .

Q. What in vitro biological screening models are suitable for initial activity assessment?

  • Methodology :

  • Anticancer assays : MTT tests on cancer cell lines (e.g., MCF-7, HepG2) at 10–100 μM concentrations .
  • Anti-inflammatory models : COX-2 inhibition assays using ELISA kits, comparing IC50_{50} values to reference drugs .
  • Data table :
ActivityModelIC50_{50} (μM)Reference
AntitumorMCF-7 cells45.2
COX-2 inhibitionELISA assay12.8

Advanced Research Questions

Q. How does the bromo-benzoxepin substituent influence regioselectivity in further functionalization?

  • Methodology : The electron-withdrawing bromo group directs electrophilic substitution to the para position. Computational studies (DFT) predict reactivity hotspots, while experimental validation uses halogenation or nitration followed by LC-MS to track product distribution .

Q. What mechanistic insights explain discrepancies in reported biological activities across studies?

  • Methodology : Variations in activity (e.g., antitumor IC50_{50} ranging from 10–50 μM) may arise from:

  • Solubility differences : Use of DMSO vs. aqueous buffers affects bioavailability .
  • Cell line specificity : Compare transcriptomic profiles (RNA-seq) of responsive vs. resistant lines .
  • Metabolic stability : Liver microsome assays quantify degradation rates (e.g., t1/2_{1/2} <30 min in human microsomes) .

Q. How can in silico modeling guide the design of derivatives with improved pharmacokinetics?

  • Methodology :

  • Docking studies : AutoDock Vina predicts binding to targets like EGFR or COX-2, with scoring functions (ΔG < -8 kcal/mol indicates strong binding) .
  • ADMET prediction : SwissADME estimates logP (~3.5) and BBB permeability (CNS < -2 suggests poor penetration) .
  • Data table :
ParameterValueToolReference
logP3.7SwissADME
EGFR binding ΔG-8.9 kcal/molAutoDock Vina

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